molecular formula C30H35N3O4S B4294676 (2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide

(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide

Cat. No.: B4294676
M. Wt: 533.7 g/mol
InChI Key: OUAJFKONZHOMMU-UHFFFAOYSA-N
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Description

(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3311~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazinane, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the adamantyloxyethyl intermediate: This involves the reaction of adamantane with an appropriate alkylating agent to introduce the adamantyloxy group.

    Synthesis of the thiazinane ring: This step involves the cyclization of a suitable precursor to form the thiazinane ring structure.

    Coupling reactions: The final step involves coupling the adamantyloxyethyl intermediate with the thiazinane ring and introducing the carboxamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[331

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as antiviral or anticancer agents.

    Industry: It may be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.

    Thiazinane derivatives: Compounds with similar ring structures that may have different substituents or functional groups.

    Carboxamide derivatives: Compounds with similar amide linkages but different side chains or ring structures.

Uniqueness

(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3311~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide is unique due to its combination of adamantane, thiazinane, and carboxamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[2-(1-adamantyloxy)ethyl]-N-(4-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O4S/c1-36-25-9-7-24(8-10-25)31-28(35)26-16-27(34)33(29(38-26)32-23-5-3-2-4-6-23)11-12-37-30-17-20-13-21(18-30)15-22(14-20)19-30/h2-10,20-22,26H,11-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAJFKONZHOMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCOC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide
Reactant of Route 3
(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide
Reactant of Route 5
(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide
Reactant of Route 6
(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide

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